N-(3-Methoxyoxan-4-yl)but-2-ynamide
Description
Properties
IUPAC Name |
N-(3-methoxyoxan-4-yl)but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-4-10(12)11-8-5-6-14-7-9(8)13-2/h8-9H,5-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBCMKPJQMJZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCOCC1OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-Methoxyoxan-4-yl)but-2-ynamide typically involves the use of ynamide precursors. One common method involves the reaction of an appropriate oxane derivative with a but-2-ynamide under specific conditions. The reaction is often catalyzed by Lewis acids, such as scandium triflate (Sc(OTf)3), which facilitates the annulation process . The reaction conditions are generally mild, and the process can be completed in one step.
Chemical Reactions Analysis
N-(3-Methoxyoxan-4-yl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where the methoxy group can be replaced by other functional groups.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Ynamide Coupling Reagents
N-(3-Methoxyoxan-4-yl)but-2-ynamide is classified among ynamide coupling reagents, which are pivotal in peptide synthesis. These reagents facilitate the formation of amide bonds without the risk of racemization, a significant advantage when working with chiral substrates. The unique properties of ynamide allow for efficient coupling in various synthetic pathways:
- Peptide Bond Formation : Ynamides enable the formation of peptide bonds through a racemization-free process. This feature is particularly advantageous for synthesizing complex peptides where stereochemistry is crucial .
- Fragment Condensation : They can be utilized in fragment condensation, allowing for the assembly of larger peptide constructs from smaller fragments. This method enhances the efficiency and selectivity of peptide synthesis .
- Solid-Phase Peptide Synthesis : The application of ynamide coupling reagents extends to solid-phase synthesis, where they facilitate the attachment of amino acids to solid supports, streamlining the synthesis process .
Asymmetric Synthesis
The compound has also been employed in asymmetric synthesis, where it plays a critical role in generating chiral compounds with high enantiomeric purity. The following applications highlight its significance:
- Stereoselective Reactions : this compound has been utilized in stereoselective reactions such as anti-aldol reactions and cycloadditions. These reactions often yield products with high diastereomeric ratios, demonstrating the compound's effectiveness in controlling stereochemistry .
- Chiral β-Hydroxy Enamines : The compound facilitates the formation of chiral β-hydroxy enamines through hydroboration and subsequent transformations. This pathway has shown promising yields and enantioselectivity, making it valuable for synthesizing complex organic molecules .
Potential in Drug Development
The unique structural features of this compound suggest potential applications in drug development:
- Antitumor Activity : Preliminary studies indicate that compounds related to this compound exhibit antitumor properties. This opens avenues for further research into its efficacy as a therapeutic agent against various cancers .
- Non-linear Optical Properties : Research into related ynamide compounds has revealed their potential for non-linear optical applications due to their unique electronic properties. This characteristic could lead to innovations in materials science and photonics .
Case Studies
Several studies have documented the successful application of this compound in various synthetic pathways:
Mechanism of Action
The mechanism of action of N-(3-Methoxyoxan-4-yl)but-2-ynamide involves its unique reactivity due to the polarized triple bond. This reactivity allows it to participate in various chemical transformations, including nucleophilic addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the reaction conditions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
But-2-ynamide derivatives are characterized by their terminal alkyne group and amide linkage. Key analogues include:
Table 1: Structural Features of But-2-ynamide Analogues
Key Observations :
- Quinazoline/Quinoline Core: Compounds like L3 and Patent derivatives () utilize nitrogen-containing heterocycles, which enhance binding to biological targets via π-π stacking and hydrogen bonding .
- Halogenation : Bromo and fluoro substituents (e.g., in L3 and Compound 1) improve metabolic stability and target affinity .
- Methoxy Groups : The 7-methoxy group in quinazoline derivatives enhances solubility and modulates electronic properties .
Key Observations :
- High Purity : Compounds like L3 and 1 achieve >95% purity via column chromatography, critical for pharmacological applications .
- Solvent Systems: THF/pyridine mixtures are common for activating carboxylic acids, while methanol is used for aldehyde-amine condensations .
Antiviral Activity
- L3 and Compound 1: Exhibit EC₅₀ values <1 µM against Zika (ZIKV) and Dengue (DENV) viruses. The 3-fluorophenylamino group in L3 enhances viral protease inhibition .
- Mechanism : Computational studies (DFT/B3LYP/6-31G) show low HOMO-LUMO gaps (~3.5 eV) in these compounds, indicating high chemical reactivity for target engagement .
Enzyme Inhibition
- Compound 9 : Acts as a covalent inhibitor of GPX4 (Glutathione Peroxidase 4), a target in ferroptosis. The thiophene and chloro-methoxyphenyl groups facilitate electrophilic warhead activity .
Physicochemical and Computational Properties
Table 3: Computational Data for Selected Analogues
| Compound | HOMO-LUMO Gap (eV) | IR Stretching (cm⁻¹) | Thermodynamic Stability (kcal/mol) | Reference |
|---|---|---|---|---|
| L3 | 3.4 | C≡N: 2200; C=O: 1680 | ΔG = -245.2 | |
| Compound 9 | Not reported | C≡C: 2100; S-C: 680 | Not reported |
Key Observations :
Q & A
Q. What synthetic strategies are recommended for preparing N-(3-Methoxyoxan-4-yl)but-2-ynamide?
The compound can be synthesized via palladium-catalyzed asymmetric reactions using (Z)-N-allylic 2-alkynamides as precursors. Key steps include amidation with coupling agents like HATU or DCC, followed by purification via column chromatography. Reaction conditions (solvent polarity, temperature) must be optimized to minimize side products. For example, THF at 60°C under inert atmosphere yields higher selectivity for the target amide .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxyoxan ring protons at δ 3.2–4.0 ppm, alkyne carbons at ~70–80 ppm).
- IR Spectroscopy : Confirms functional groups (amide C=O stretch at ~1650 cm⁻¹, alkyne C≡C stretch at ~2230 cm⁻¹).
- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass). Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .
Q. What computational methods predict its electronic properties?
Density functional theory (DFT) at the B3LYP/6-31G level optimizes molecular geometry and calculates HOMO-LUMO gaps (e.g., 3.5–4.0 eV for analogs), indicating moderate chemical reactivity. Molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic regions, guiding derivatization strategies .
Q. How do functional groups influence reactivity?
The methoxyoxan ring provides steric bulk, affecting substrate accessibility in catalytic reactions. The but-2-ynamide moiety participates in cycloadditions (e.g., Huisgen click chemistry) and nucleophilic substitutions. The amide group enhances solubility in polar solvents and stabilizes intermediates via hydrogen bonding .
Q. What in vitro assays screen for bioactivity?
- Antiviral : Plaque reduction assays against Zika virus (ZIKV) in Vero cells, measuring EC50 values.
- Neuroactivity : Radioligand binding assays (e.g., dopamine D2 receptor affinity) and patch-clamp electrophysiology to assess ion channel modulation .
Advanced Research Questions
Q. How can solvent and temperature optimize reaction yields?
A Design of Experiments (DoE) approach evaluates solvent polarity (DMF vs. THF) and temperature (25–80°C). Polar aprotic solvents like DMF enhance amidation kinetics, while lower temperatures (~40°C) reduce alkyne decomposition. Real-time reaction monitoring via in situ IR spectroscopy identifies optimal quenching points .
Q. What strategies resolve contradictions in biological activity data?
Discrepancies in EC50 values may arise from assay variability (cell lines, serum concentrations). Standardized protocols (e.g., fixed ZIKV MOI, uniform incubation times) and orthogonal validation (surface plasmon resonance for binding kinetics) improve reproducibility. Cross-study comparisons with structural analogs (e.g., triazolopyridazine derivatives) clarify structure-activity relationships (SAR) .
Q. How is conformational flexibility analyzed experimentally and computationally?
Rotational spectroscopy measures rotational constants (e.g., 2.5–3.0 GHz for analogs), revealing dominant conformers. DFT-derived rotational profiles correlate with temperature-dependent NMR data, showing increased conformational exchange at higher temperatures. This impacts molecular docking accuracy for drug design .
Q. What challenges arise when correlating HOMO-LUMO gaps with experimental reactivity?
Narrow HOMO-LUMO gaps (~3 eV) predict electrophilic susceptibility, but solvent effects (e.g., solvolysis in polar media) and kinetic barriers (e.g., steric hindrance) often dominate. Kinetic studies (e.g., Hammett plots) and isotopic labeling (e.g., deuterated substrates) bridge computational and experimental reactivity profiles .
Q. How to isolate high-purity batches for pharmacological studies?
Prep-HPLC with a C18 column and acetonitrile/water gradient (5→95% over 30 minutes) isolates >98% pure fractions. GC-MS screens for volatile byproducts (e.g., residual solvents), while LC-MS/MS confirms absence of isomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
